![molecular formula C16H18N4O B2776624 (E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2209319-29-7](/img/structure/B2776624.png)
(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Piper Species and Biological Activities
Piper species, known for their essential oils (EOs) and diverse chemical compositions, have shown a wide range of biological activities. These activities include antimicrobial effects against fungi and bacteria, antiprotozoal properties (effective against Leishmania spp., Plasmodium spp., and Trypanosoma spp.), acetylcholinesterase inhibition, antinociceptive and anti-inflammatory properties, and cytotoxic activity against various tumor cell lines (J. D. da Silva et al., 2017). These findings suggest potential research applications of related compounds in developing treatments for human diseases.
Triazole Derivatives and Their Patent Review
Triazole derivatives have been a focus of pharmaceutical research due to their structural versatility and wide range of biological activities. A review of patents between 2008 and 2011 highlighted the development of new triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (V. Ferreira et al., 2013). This review underscores the significance of triazole derivatives in drug development, suggesting that compounds such as "(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one" may also hold promise for therapeutic applications.
properties
IUPAC Name |
(E)-3-phenyl-1-[4-(triazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-12-8-15(9-13-19)20-17-10-11-18-20/h1-7,10-11,15H,8-9,12-13H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLAVNWJQCBFV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one |
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